3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide
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Overview
Description
3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide is an organic compound that belongs to the class of naphthamides These compounds are characterized by the presence of a naphthalene ring system bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide typically involves the following steps:
Formation of the naphthamide core: This can be achieved by reacting 2-naphthoic acid with an appropriate amine under dehydrating conditions.
Introduction of the methoxy group: Methoxylation can be performed using methanol in the presence of a strong acid or base.
Attachment of the isoindolinone moiety: This step involves the reaction of the naphthamide intermediate with a phthalic anhydride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the naphthalene ring.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., NaOH) for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.
Scientific Research Applications
3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of dyes, pigments, or advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Naphthamides: Compounds with similar naphthalene-amide structures.
Isoindolinones: Compounds containing the isoindolinone moiety.
Uniqueness
The unique combination of the naphthalene, methoxy, and isoindolinone groups in 3-methoxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-2-naphthamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methoxy-N-(2-methyl-1,3-dioxoisoindol-5-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-23-20(25)15-8-7-14(11-16(15)21(23)26)22-19(24)17-9-12-5-3-4-6-13(12)10-18(17)27-2/h3-11H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQVNNIKOBYZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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